3-Chloro-5-iodoanisole

Bond Dissociation Energy Oxidative Addition Selectivity Palladium Catalysis

3-Chloro-5-iodoanisole (1-chloro-3-iodo-5-methoxybenzene) is a dihalogenated aromatic ether featuring chlorine at the 3-position and iodine at the 5-position on an anisole core, with a molecular formula of C₇H₆ClIO and a molecular weight of 268.48 g/mol. The compound is a solid at ambient temperature, has a logP value of approximately 2.95, and is commercially available with a purity of ≥98%.

Molecular Formula C7H6ClIO
Molecular Weight 268.48
CAS No. 861800-86-4
Cat. No. B2487786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-iodoanisole
CAS861800-86-4
Molecular FormulaC7H6ClIO
Molecular Weight268.48
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)I)Cl
InChIInChI=1S/C7H6ClIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
InChIKeyYSMMJFMXTGLVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-iodoanisole (CAS 861800-86-4): A Dual-Halogenated Anisole Building Block for Orthogonal Cross-Coupling


3-Chloro-5-iodoanisole (1-chloro-3-iodo-5-methoxybenzene) is a dihalogenated aromatic ether featuring chlorine at the 3-position and iodine at the 5-position on an anisole core, with a molecular formula of C₇H₆ClIO and a molecular weight of 268.48 g/mol [1]. The compound is a solid at ambient temperature, has a logP value of approximately 2.95, and is commercially available with a purity of ≥98% . Its defining structural attribute—the coexistence of a C–I bond (bond dissociation energy ~66.9 kcal mol⁻¹) and a C–Cl bond (~97.3 kcal mol⁻¹)—establishes a reactivity hierarchy that permits regioselective, sequential functionalization, distinguishing it fundamentally from mono-halogenated anisole analogs [2].

Orthogonal C–I / C–Cl reactivity for sequential cross-coupling workflows
Solid physical form supports automated dispensing and long-term storage
Lipophilicity remains in lead-like range for medicinal chemistry programs

Why 3-Chloro-5-iodoanisole Cannot Be Replaced by Simple Mono-Halogenated or Other Dihalogenated Anisoles


The value of 3-chloro-5-iodoanisole lies not in a single halogen but in the programmed reactivity gap between the iodine and chlorine substituents. Mono-halogenated analogs such as 3-iodoanisole or 3-chloroanisole offer only one reactive site, precluding the sequential, two-directional diversification required for building polysubstituted aromatic architectures . Even alternative dihalogenated anisoles with identical halogen types (e.g., 3,5-dichloroanisole) lack the intrinsic selectivity conferred by the C–I versus C–Cl bond-strength differential [1]. The quantitative evidence below demonstrates that this specific combination of iodine and chlorine at the meta positions delivers measurable advantages in bond activation energetics, synthetic orthogonality, and physical handling that directly impact procurement decisions for multi-step synthetic programs.

Mono-halogenated analogs

3-Iodoanisole or 3-chloroanisole lack a second reactive site for sequential diversification strategies.

Homo-dihalogenated analogs

3,5-Dichloroanisole does not offer a reactivity hierarchy; both sites require harsh activation and cannot be chemoselectively addressed.

Physical form mismatch

Liquid mono-halogenated anisoles introduce handling variability, lower shelf stability, and are less suited for automated solid dispensing.

Quantitative Differentiation Evidence for 3-Chloro-5-iodoanisole Versus Closest Analogs


C–I vs C–Cl Bond Dissociation Energy Differential Enables Predictable, Sequential Oxidative Addition

The C–I bond in 3-chloro-5-iodoanisole has a bond dissociation energy (BDE) of 66.9 kcal mol⁻¹, while the C–Cl bond BDE is 97.3 kcal mol⁻¹—a difference of 30.4 kcal mol⁻¹ [1]. This large energy gap ensures that palladium(0) catalysts undergo oxidative addition exclusively at the C–I site under mild conditions, leaving the C–Cl bond intact for a subsequent, orthogonal coupling step. In contrast, mono-iodinated anisoles (e.g., 3-iodoanisole) offer only a single reactive site, and 3,5-dichloroanisole lacks a low-energy oxidative addition handle entirely, requiring harsh conditions or specialized catalysts for initial activation [1].

BDE gap drives selectivity
Class-level inference
ΔBDE = 30.4 kcal mol⁻¹
Enables predictable oxidative addition at C–I before C–Cl.
Gas-phase homolytic BDE; Pd(0)-catalyzed context (Blanksby & Ellison).
Bond Dissociation Energy Oxidative Addition Selectivity Palladium Catalysis

Sequential Suzuki–Miyaura Coupling Orthogonality Demonstrated with Chloro-Iodo Aromatic Templates

Studies on E-β-chloro-α-iodo-α,β-unsaturated esters have shown that the iodine substituent undergoes Suzuki–Miyaura coupling first, with the chlorine remaining intact for a subsequent coupling step, enabling the synthesis of single-isomer trisubstituted olefins [1]. This chemo-differentiation directly parallels the reactivity pattern of 3-chloro-5-iodoanisole, where the C–I bond serves as the primary coupling site and the C–Cl bond as the secondary site. Although the study was conducted on an alkenyl system rather than the anisole scaffold, the underlying principle—that the weaker C–I bond (~66.9 kcal mol⁻¹) oxidatively adds to Pd(0) with priority over the stronger C–Cl bond (~97.3 kcal mol⁻¹)—is transferable to aromatic dihalogenated systems.

Sequential Suzuki orthogonality
Cross-study comparable
C–I first, then C–Cl
Supports orthogonal cross-coupling strategy on chloro-iodo scaffolds.
Validated on alkenyl templates; transfer to anisole core predicted.
Sequential Cross-Coupling Suzuki–Miyaura Reaction Orthogonal Reactivity

Solid Physical State of 3-Chloro-5-iodoanisole vs Liquid Mono-Halogenated Analogs Enhances Handling and Storage Stability

3-Chloro-5-iodoanisole is a solid at ambient temperature [1], whereas its mono-halogenated analogs 3-iodoanisole and 3-chloroanisole are liquids . Solid reagents generally exhibit lower vapor pressure, reduced spill risk, easier precise weighing, and better long-term storage stability compared to liquid counterparts. This physical-state differentiation is a practical procurement factor, particularly for automated high-throughput synthesis platforms and for laboratories requiring long-term inventory without degradation from volatilization or moisture absorption.

Solid vs liquid handling
Supplier data
Solidvs. liquid mono-analogs
Eases automated weighing, reduces spill risk, improves storage stability.
Qualitative comparison; long-term stability data not supplied.
Physical State Solid Handling Procurement Stability

LogP of 2.95 Maintains Drug-Like Lipophilicity While Adding a Second Halogen Handle

The calculated logP of 3-chloro-5-iodoanisole is 2.95 [1], placing it within the optimal range for oral bioavailability (logP 1–3) according to Lipinski's Rule of Five. This value is nearly identical to that of 3-iodoanisole (logP 2.95) and 3-chloroanisole (logP 2.96) . Critically, the dual-halogenation in 3-chloro-5-iodoanisole does not incur a lipophilicity penalty relative to mono-halogenated analogs, while simultaneously providing two orthogonal reactive sites. This means medicinal chemists can access the synthetic versatility of a dihalogenated scaffold without compromising the physicochemical property space required for lead-like or drug-like candidates.

LogP parity with analogs
Cross-study comparable
logP 2.95 (Δ <0.01)
Adds second reactive site without altering lead-like lipophilicity.
Calculated logP; no experimental validation reported.
Lipophilicity Drug-Likeness LogP Optimization

Procurement-Driven Application Scenarios for 3-Chloro-5-iodoanisole (CAS 861800-86-4)


Medicinal Chemistry: Orthogonal Diversification for Kinase Inhibitor and GPCR Ligand Libraries

In drug discovery, the ability to independently functionalize the 3-chloro and 5-iodo positions enables rapid generation of diverse analog libraries from a single core scaffold. The C–I bond undergoes initial Suzuki or Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl groups, while the C–Cl bond is subsequently elaborated via Buchwald–Hartwig amination or a second Suzuki coupling under more forcing conditions [1]. This sequential strategy is directly supported by the BDE differential of 30.4 kcal mol⁻¹ that ensures chemoselectivity [2]. The solid physical form further facilitates automated weighing and library synthesis on platforms such as Chemspeed or Tecan liquid handlers [3].

Agrochemical Intermediate: Regioselective Construction of Polyaryl Ether Herbicides and Fungicides

Agrochemical active ingredients frequently contain polyhalogenated aromatic ether motifs. 3-Chloro-5-iodoanisole provides a pre-installed anisole core with two differentially reactive halogens, allowing sequential introduction of aryl or heteroaryl rings at the 3- and 5-positions. The orthogonality validated in chloro-iodo systems via sequential Suzuki coupling [1] translates directly to agrochemical scaffold assembly, reducing step count and improving overall yield relative to routes that start from mono-halogenated anisoles and require additional halogenation steps.

Materials Science: Precursor for Conjugated Oligomers and Covalent Organic Frameworks (COFs)

The meta-disubstituted pattern of 3-chloro-5-iodoanisole is geometrically suited for the synthesis of kinked conjugated oligomers and porous framework materials. The iodine site can be used for initial C–C bond formation (e.g., Yamamoto or Suzuki polymerization), while the chlorine site remains available for post-polymerization modification or cross-linking. The logP of 2.95 maintains sufficient solubility in common organic solvents (THF, DMF, toluene) for solution-phase polymerization, while the solid physical state simplifies monomer purification and storage [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Orthogonal C–I/C–Cl reactivity hierarchy
Sequential Pd-catalyzed coupling efficiency and chemoselectivity
Agrochemical intermediate assembly
Regioselective dual-halogenation for stepwise aryl introduction
Compatibility with heteroaryl boronic acids and amination conditions
Materials science / COF precursors
meta-Disubstituted architecture with solid-state purity
Solubility in polymerization solvents; post-functionalization potential
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